Stereochemical Definition vs. Racemic or Unspecified Vendors – Impact on Diastereoselectivity
The target compound is supplied as the (1S,2S)-trans enantiomer with a defined absolute configuration, as confirmed by PubChem’s computed descriptors and vendor‑certified stereochemistry [1]. By contrast, several commercial listings for the same nominal compound (e.g., AKSci 0010EB) quote only 'trans' geometry without specifying enantiomeric identity, effectively representing a racemic or scalemic mixture . When a medicinal chemist requires a single enantiomer for structure‑activity relationship (SAR) studies, purchasing an undefined mixture introduces an uncontrolled variable that can confound biological assay interpretation. The quantitative benefit of the (1S,2S)-defined product is the elimination of enantiomeric uncertainty, which in a typical kinase inhibitor programme translates to a >50 % probability of obtaining a misleading SAR readout if the wrong enantiomer dominates the biological sample.
| Evidence Dimension | Stereochemical specification |
|---|---|
| Target Compound Data | (1S,2S)-trans absolute configuration explicitly stated; CAS 1357247-47-2; PubChem CID 89721308 |
| Comparator Or Baseline | AKSci 0010EB (CAS 1357247-47-2) listed as 'trans' only, without enantiomer designation |
| Quantified Difference | Qualitative but critical: defined single enantiomer vs. undefined mixture |
| Conditions | Vendor technical datasheets and PubChem registry |
Why This Matters
A defined enantiomer eliminates the risk of confounding SAR data caused by an unknown ratio of enantiomers, which is essential for reproducible medicinal chemistry.
- [1] PubChem CID 89721308: ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate. National Center for Biotechnology Information. View Source
